molecular formula C23H17Cl3N2O3 B3035669 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine CAS No. 338401-35-7

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine

Cat. No.: B3035669
CAS No.: 338401-35-7
M. Wt: 475.7 g/mol
InChI Key: KYNLDMIOJBNKHP-SLEBQGDGSA-N
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Description

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine is a complex organic compound with the molecular formula C23H17Cl3N2O3 and a molecular weight of 475.75 g/mol . This compound features a cyclopropyl ring, multiple chlorophenyl groups, and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of the cyclopropyl and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation, nitration, and cyclopropanation, under controlled conditions to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and nitrophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .

Biology

The compound’s biological applications include its use as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and molecular targets .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases, including cancer and inflammatory conditions .

Industry

Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways . Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine
  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine

Uniqueness

The uniqueness of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(2,4-dichlorophenyl)methoxy]amine lies in its combination of structural features, including the cyclopropyl ring and multiple chlorophenyl groups. These features confer specific reactivity and binding properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2O3/c24-17-6-1-14(2-7-17)20-12-21(20)23(15-4-9-19(10-5-15)28(29)30)27-31-13-16-3-8-18(25)11-22(16)26/h1-11,20-21H,12-13H2/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNLDMIOJBNKHP-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine
Reactant of Route 2
Reactant of Route 2
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine
Reactant of Route 3
Reactant of Route 3
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine
Reactant of Route 4
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine
Reactant of Route 5
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine
Reactant of Route 6
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}[(2,4-dichlorophenyl)methoxy]amine

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